1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have been studied for their wide range of biological activities . They have been found to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, potentially leading to various biological effects .
Biochemical Pathways
Thiadiazole derivatives are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiadiazole derivatives have a broad spectrum of biological activities . They have been found to display antimicrobial activities in various in vitro and in vivo models .
Action Environment
It is known that the biological activities of thiadiazole derivatives can be influenced by the presence of different substituents .
Biochemical Analysis
Biochemical Properties
1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrazonoyl halides, which are known for their wide range of biological properties, including antimicrobial and antifungal activities . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives, including our compound of interest, have been shown to induce cell cycle progression through the G1 phase into the S phase in cancer cells . This indicates a potential role in regulating cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, thiadiazole derivatives have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . This disruption is often due to the compound’s ability to form stable complexes with DNA or DNA-associated proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that thiadiazole derivatives maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells . The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological activity . For instance, thiadiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and other nuclear proteins, affecting gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole intermediates. One common route involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 1-(1,2,5-thiadiazol-3-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine .
Scientific Research Applications
1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-thiadiazole derivatives: Also exhibit a broad spectrum of biological activities.
1,2,3-thiadiazole derivatives: Studied for their potential therapeutic applications
Uniqueness
1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide is unique due to its specific combination of heterocyclic rings, which confer distinct biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S2/c1-16-8-10(6-12-16)21(18,19)15-9-2-4-17(5-3-9)11-7-13-20-14-11/h6-9,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKRQSXGKJEEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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